![molecular formula C10H12N2O2 B1529970 Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1337880-52-0](/img/structure/B1529970.png)
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H12N2O2 . It is a derivative of imidazo[1,2-a]pyridine, a class of heterocyclic compounds that are recognized as valuable scaffolds in organic synthesis and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a fused imidazo[1,2-a]pyridine ring attached to an ethyl ester group . The imidazo[1,2-a]pyridine core is a five-membered imidazole ring fused with a six-membered pyridine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.21 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved sources.Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including imidazo[1,2-a]pyridines, have been synthesized for various pharmacological evaluations. For instance, the synthesis of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids was achieved by reacting 2-aminopyrimidines with ethyl 2-chloroacetoacetate, followed by alkaline hydrolysis to obtain the corresponding carboxylic acids. These acids were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, highlighting the broad pharmacological potential of imidazo[1,2-a]pyridine derivatives (Abignente et al., 1984; Abignente et al., 1982).
Structural Studies
The structural elucidation of related compounds, such as Dabigatran etexilate tetrahydrate, demonstrates the interest in understanding the molecular conformation and hydrogen bonding patterns of these heterocycles. Such studies are essential for the development of new drugs and materials (Liu et al., 2012).
Novel Fused Triazines Synthesis
Research on imidazo[1,2-a]pyridine systems as synthons for creating fused triazines showcases the chemical versatility of these compounds. Such research points towards their potential in generating new molecules with biological activity, further emphasizing the role of imidazo[1,2-a]pyridine derivatives in medicinal chemistry (Zamora et al., 2004).
Pharmaceutical Applications
Several studies focus on the pharmacological applications of imidazo[1,2-a]pyridine derivatives, including their potential as anti-inflammatory, analgesic, and antipyretic agents. This demonstrates the significant interest in developing new therapeutic agents based on heterocyclic chemistry (Abignente et al., 1984; Abignente et al., 1982).
Future Directions
Imidazo[1,2-a]pyridine derivatives, including Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate, have potential applications in medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring these activities further and developing new synthetic methods for this class of compounds .
Mechanism of Action
Target of Action
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate is a derivative of imidazo[1,2-a]pyridines , which are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been utilized as the core backbone for the development of covalent inhibitors .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions . These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines can lead to the construction of various derivatives , which may interact with different biochemical pathways.
Result of Action
The functionalization of imidazo[1,2-a]pyridines can lead to the construction of various derivatives , which may have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8/h3-7,9,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOWYLPAPCUXDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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